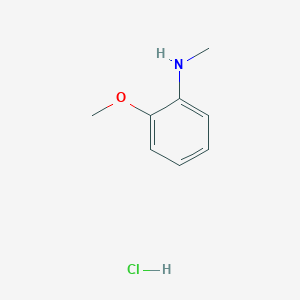

2-methoxy-N-methylaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-N-methylaniline hydrochloride is an aromatic amine . It is used in various applications, including as a contaminant in commercial hair dye samples .

Synthesis Analysis

The synthesis of anilines, such as 2-methoxy-N-methylaniline hydrochloride, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

The molecular formula of 2-methoxy-N-methylaniline hydrochloride is C8H11NO . It has a molecular weight of 137.18 .Physical And Chemical Properties Analysis

2-Methoxy-N-methylaniline hydrochloride has a melting point of 30-34 °C . Its density is predicted to be 1.032±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, revealing the complex metabolic pathways that involve compounds structurally related to 2-methoxy-N-methylaniline hydrochloride. This research highlights the carcinogenic potential of certain herbicides and their metabolic activation, which is critical for understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Electropolymerization of 2-Methoxyaniline

Viva et al. (2002) investigate the electropolymerization of 2-methoxyaniline, which provides insights into the creation of redox-type polymers at low monomer concentrations. This study offers valuable information on polymerization kinetics and the effect of phenazine insertion, which is relevant to the development of conductive polymers and materials science (Viva, Andrade, Florit, & Molina, 2002).

Polymerization at the Gas/Solution Interface

Mazur and Frydrychewicz (2007) report on the chemical polymerization of 2-methoxyaniline at the air/aqueous solution interface. This research emphasizes the unique polymerization behavior and the formation of hemispherical polymeric microstructures, which are of interest in the fabrication of advanced materials and coatings (Mazur & Frydrychewicz, 2007).

Polyaniline Doped by Benzoic Acid and Substituted Benzoic Acid

Amarnath and Palaniappan (2005) explore the doping of polyaniline with benzoic acid and its derivatives, including 2-methoxybenzoic acid. This study contributes to the understanding of how different dopants affect the conductivity and properties of polyaniline, which is crucial for its applications in electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Interaction of Methoxychlor and Related Compounds with Estrogen and Androgen Receptors

Gaido et al. (2000) examine the interactions between methoxychlor metabolites and hormone receptors, which shed light on the endocrine-disrupting potential of environmental pollutants. This study provides a foundation for assessing the health risks associated with exposure to such compounds (Gaido, Maness, McDonnell, Dehal, Kupfer, & Safe, 2000).

Safety and Hazards

Wirkmechanismus

Anilines

, such as 2-methoxy-N-methylaniline, are aromatic amines. They are derivatives of ammonia (NH3) in which one or more hydrogen atoms are replaced by an aryl group. Anilines are often used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

The methoxy group (OCH3) and the methylamino group (NHCH3) in 2-methoxy-N-methylaniline could potentially influence its reactivity and interactions with other molecules. For instance, the methoxy group is a common leaving group in organic reactions, and the methylamino group can participate in various reactions involving nitrogen .

The mechanism of action of a compound generally refers to how it interacts with its biological targets to exert its effects. This often involves binding to a specific receptor or enzyme, which then triggers a series of biochemical reactions .

The biochemical pathways affected by a compound are the series of chemical reactions that occur within a cell as a result of the compound’s action. These pathways can lead to various physiological effects .

Pharmacokinetics

refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as solubility, stability, and molecular size can influence a compound’s pharmacokinetic properties .

The result of action of a compound refers to the molecular and cellular effects of its action. This can include changes in gene expression, enzyme activity, cell signaling, and other cellular processes .

The action environment refers to how environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-methoxy-N-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h3-6,9H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZPLIHCUGANIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B2963140.png)

![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)

![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)